molecular formula C15H20N4O B1386093 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1094668-16-2

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No.: B1386093
CAS No.: 1094668-16-2
M. Wt: 272.35 g/mol
InChI Key: SPFNBVMQUZXECH-UHFFFAOYSA-N
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Description

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a complex organic compound featuring a diazepane ring fused with an oxadiazole moiety and a methylphenyl group

Preparation Methods

The synthesis of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The diazepane ring is then introduced through a series of nucleophilic substitution reactions, often involving halogenated intermediates .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts, higher-yielding reagents, and improved purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The diazepane ring may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects .

Comparison with Similar Compounds

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane can be compared with other oxadiazole and diazepane derivatives:

Properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-14(20-18-15)11-19-9-2-7-16-8-10-19/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFNBVMQUZXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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